![molecular formula C13H27N3 B3123981 [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine CAS No. 314241-29-7](/img/structure/B3123981.png)
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
Overview
Description
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine: is a chemical compound with the molecular formula C13H27N3 and a molecular weight of 225.37 g/mol It is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further connected to a propylamine chain
Mechanism of Action
Target of Action
The primary target of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is the sigma-2 receptor . Sigma-2 receptors are proteins that are found in high densities in various types of tumors and play a significant role in cell proliferation and survival .
Mode of Action
This compound acts as an agonist at the sigma-2 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the sigma-2 receptor, activating it .
Biochemical Pathways
It is known that sigma-2 receptor agonists can induceapoptosis (programmed cell death) in cancer cells . This suggests that the compound may affect pathways related to cell survival and death.
Result of Action
As a sigma-2 receptor agonist, this compound exhibits antineoplastic and anti SARS-CoV-2 activities . Antineoplastic activity refers to the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor), which is a critical property for potential cancer therapies. The compound’s anti SARS-CoV-2 activity suggests it may have potential in the treatment or prevention of COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine typically involves the reaction of 4-cyclohexylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C , to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography , can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or . These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents like or , resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkyl halides, basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can be used as a ligand in binding studies to understand its affinity and specificity towards different biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Comparison with Similar Compounds
- [3-(4-Methylpiperazin-1-yl)propyl]amine
- [3-(4-Phenylpiperazin-1-yl)propyl]amine
- [3-(4-Benzylpiperazin-1-yl)propyl]amine
Comparison: Compared to its similar compounds, [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(4-cyclohexylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h13H,1-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWVOPEVJJMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)
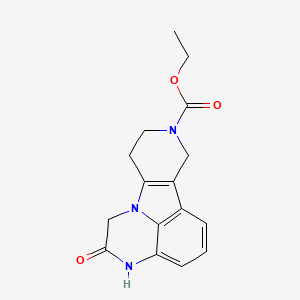
![Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name)](/img/structure/B3123910.png)
![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)
![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-](/img/structure/B3123924.png)
![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)
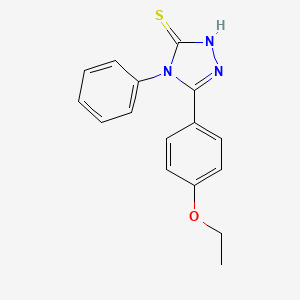
![Methyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B3123941.png)
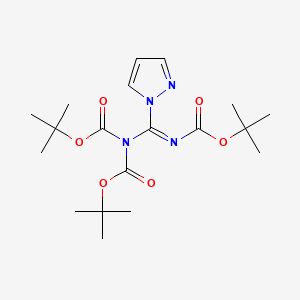
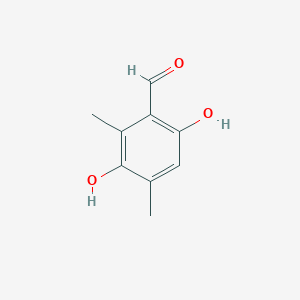
![(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B3123971.png)
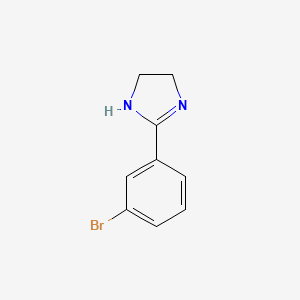
![4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123983.png)
